Radafaxine
CAS No.: 192374-14-4
VCID: VC21335149
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Radafaxine, also known as (2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholin-2-ol, is a small molecule drug that was under development by GlaxoSmithKline for various indications, including major depressive disorder, restless legs syndrome, bipolar disorder, neuropathic pain, fibromyalgia, and obesity . Despite its promising pharmacological profile, radafaxine was never marketed due to discontinuation of its development in 2006 . Pharmacological ProfileRadafaxine functions as a norepinephrine–dopamine reuptake inhibitor (NDRI), which means it primarily affects the neurotransmitters norepinephrine and dopamine by preventing their reuptake into neurons . This mechanism is similar to that of bupropion, but radafaxine shows a higher potency in inhibiting norepinephrine reuptake compared to dopamine reuptake. Specifically, radafaxine has about 70% of the efficacy of bupropion in blocking dopamine reuptake and 392% of its efficacy in blocking norepinephrine reuptake . Dopamine Transporter BlockadeA key aspect of radafaxine's pharmacodynamics is its ability to block dopamine transporters (DAT), which is crucial for understanding its potential for abuse. Studies using positron emission tomography (PET) have shown that radafaxine blocks DAT slowly, reaching a peak blockade of about 22% at four hours after administration . This slow and moderate blockade suggests a low risk of reinforcing effects, as drugs typically need to induce more than 50% DAT blockade quickly to have significant abuse potential .
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CAS No. | 192374-14-4 | ||||||||||
Product Name | Radafaxine | ||||||||||
Molecular Formula | C13H18ClNO2 | ||||||||||
Molecular Weight | 255.74 g/mol | ||||||||||
IUPAC Name | (2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | ||||||||||
Standard InChI | InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/t9-,13+/m0/s1 | ||||||||||
Standard InChIKey | RCOBKSKAZMVBHT-TVQRCGJNSA-N | ||||||||||
Isomeric SMILES | C[C@H]1[C@@](OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | ||||||||||
SMILES | CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | ||||||||||
Canonical SMILES | CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | ||||||||||
Appearance | Off-White to Light Beige Solid | ||||||||||
Melting Point | 112-114°C | ||||||||||
Purity | > 95% | ||||||||||
Quantity | Milligrams-Grams | ||||||||||
Synonyms | (2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol; Radafaxine; (2S-cis)-2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol; (+)-(2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol; GW 353162 | ||||||||||
PubChem Compound | 9795056 | ||||||||||
Last Modified | Aug 15 2023 |
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